(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is an intriguing member of the oxazolone family. Oxazolones are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring. They have diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes::
From 4-Fluorobenzylamine:
- While specific industrial-scale methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
- Optimization of reaction conditions, catalysts, and purification steps would be necessary for efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Reactivity::
- The compound can undergo various reactions, including:
Oxidation: Oxazolones can be oxidized to form corresponding oxazoles.
Reduction: Reduction of the oxazolone ring can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or oxazolone positions.
- Common reagents include strong acids, bases, and reducing agents.
- Oxidation: Oxazoles
- Reduction: Amines
- Substitution: Various substituted derivatives
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactive properties, although specific studies are needed.
Medicine: Investigated for its pharmacological effects.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- Molecular targets and pathways would vary based on the context (e.g., drug development, catalysis, or material science).
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to explore related oxazolones and compare their properties, reactivity, and applications.
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO3/c1-12-17(18(21)23-20-12)10-13-4-8-16(9-5-13)22-11-14-2-6-15(19)7-3-14/h2-10H,11H2,1H3/b17-10+ |
InChI Key |
IEEKMXZKTQFBDJ-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.